13,14-Dihydro-15-keto prostaglandin D2

CRTH2/DP2 receptor pharmacology Allergic inflammation Eosinophil biology

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a primary metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. It is a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B15569387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-Dihydro-15-keto prostaglandin D2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1
InChIKeyVSRXYLYXIXYEST-KURKYZTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2): A Selective CRTH2/DP2 Agonist for Allergic Inflammation and Ion Transport Research


13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a primary metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. It is a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Unlike its parent compound PGD2, which activates both DP1 and CRTH2 receptors, DK-PGD2 exhibits high selectivity for CRTH2, making it a critical tool for dissecting CRTH2-mediated signaling in allergic inflammation, ion transport, and immune cell chemotaxis [1]. It also demonstrates enhanced chemical stability compared to PGD2, which is rapidly metabolized and has a short half-life, facilitating its use in in vitro and in vivo assays [2]. The compound is widely used in research to study the pathophysiology of asthma, eosinophilia, and other Th2-mediated diseases, as well as in the characterization of CRTH2 antagonists [3].

Why PGD2, BW245C, and Other Metabolites Cannot Substitute for DK-PGD2 in CRTH2-Specific Assays


Substituting DK-PGD2 with PGD2, the DP1-selective agonist BW245C, or other PGD2 metabolites like 11β-PGF2α is scientifically unsound due to profound differences in receptor selectivity, functional activity, and stability. PGD2 is a non-selective agonist at both DP1 and CRTH2, leading to ambiguous signaling outcomes in tissues co-expressing both receptors [1]. BW245C is highly selective for DP1 and fails to activate CRTH2, rendering it irrelevant for CRTH2-specific studies [2]. Other metabolites, such as 11β-PGF2α, exhibit opposite functional effects in ion transport assays compared to DK-PGD2 [3]. Furthermore, PGD2 is chemically unstable with a short plasma half-life (approximately 0.9–30 min), while DK-PGD2 is a more stable metabolite suitable for longer-term assays [4]. The quantitative evidence below demonstrates why only DK-PGD2 provides unambiguous, CRTH2-specific activation.

Quantitative Differentiation of DK-PGD2: Receptor Affinity, Selectivity, and Functional Potency


CRTH2 Receptor Binding Affinity: DK-PGD2 Exhibits Comparable Ki to PGD2

DK-PGD2 binds to the human CRTH2 receptor with a Ki value of 2.91 ± 0.29 nM (n=10), which is statistically comparable to the affinity of the parent compound PGD2 (Ki = 2.4–2.5 nM) [1][2]. This demonstrates that the metabolic conversion of PGD2 to DK-PGD2 does not compromise high-affinity binding to CRTH2, despite the loss of the 15-hydroxyl group. In contrast, DK-PGD2 exhibits negligible binding to the DP1 receptor, with a rank order of potency at DP1: PGD2 > PGJ2 > Δ12-PGJ2 > 15-deoxy-Δ12,14-PGJ2 >>> DK-PGD2 [1]. This stark difference establishes DK-PGD2 as a selective CRTH2 agonist.

CRTH2/DP2 receptor pharmacology Allergic inflammation Eosinophil biology

Receptor Selectivity: DK-PGD2 is a Highly Selective CRTH2 Agonist with Minimal DP1 Activity

DK-PGD2 exhibits marked selectivity for the CRTH2 receptor over the DP1 receptor. While PGD2 binds to both DP1 and CRTH2 with high affinity, DK-PGD2's rank order of potency at DP1 places it at the extreme low end: PGD2 > PGJ2 > Δ12-PGJ2 > 15-deoxy-Δ12,14-PGJ2 >>> DK-PGD2 [1]. Conversely, at CRTH2, DK-PGD2 ranks among the most potent agonists: PGD2 > DK-PGD2 > 15-deoxy-Δ12,14-PGJ2 > PGJ2 > Δ12-PGJ2 [2]. This receptor selectivity profile has been confirmed in functional assays: DK-PGD2 mimics the effects of PGD2 in CRTH2-expressing cells but fails to activate DP1-mediated responses [3]. The DP1-selective agonist BW245C (Ki = 0.9 nM for DP1) does not activate CRTH2, underscoring the distinct pharmacology of these receptors [4].

Receptor selectivity CRTH2/DP2 pharmacology Signal transduction

Functional Antagonism: CRTH2 Antagonist CAY10597 Inhibits DK-PGD2-Induced Eosinophil Chemotaxis with an IC50 of 40 nM

The R-enantiomer of the CRTH2 antagonist CAY10597 inhibits eosinophil chemotaxis induced by DK-PGD2 with an IC50 of 40 nM . This functional assay confirms that DK-PGD2-induced eosinophil migration is specifically mediated by CRTH2 and provides a robust platform for evaluating the potency of CRTH2 antagonists. In contrast, the DP1-selective agonist BW245C does not induce eosinophil chemotaxis, highlighting the unique role of CRTH2 in this process [1]. The IC50 value of 40 nM is a key benchmark for comparing antagonist efficacy in eosinophil functional assays.

Eosinophil chemotaxis CRTH2 antagonist Allergic inflammation

Ion Transport Modulation: DK-PGD2 Uniquely Decreases Short-Circuit Current in Canine Colonic Epithelium, Opposite to 11β-PGF2α

In canine proximal colonic epithelium mounted in Ussing chambers, DK-PGD2 consistently produces dose-dependent decreases in short-circuit current (Isc), whereas the alternative PGD2 metabolite 11β-PGF2α elicits dose-dependent increases in Isc [1][2]. This functional dichotomy demonstrates that different metabolic pathways of PGD2 yield metabolites with opposing biological activities on ion transport. DK-PGD2 also rapidly reverses Isc stimulated by various agonists such as carbachol and cyclopiazonic acid, with greater inhibitory effects on Ca2+-dependent secretion than on cAMP-dependent secretion [2]. This differential effect provides a unique tool for studying ion transport mechanisms mediated by CRTH2.

Ion transport Gastrointestinal physiology CRTH2 signaling

Optimal Scientific and Industrial Applications for DK-PGD2 Based on Quantitative Evidence


CRTH2 Antagonist Screening and Characterization

DK-PGD2 is the agonist of choice for screening and characterizing CRTH2 antagonists due to its high affinity for CRTH2 (Ki = 2.91 nM) and its established functional readout in eosinophil chemotaxis assays (IC50 = 40 nM for CAY10597 inhibition). Its selectivity ensures that antagonist potency is measured specifically against CRTH2-mediated responses, without confounding DP1 activity . This is critical for developing therapeutics targeting allergic inflammation and asthma. DK-PGD2 is widely used in assays measuring inhibition of CD11b expression (e.g., AZD1981 IC50 = 10 nM), eosinophil shape change (e.g., OC000459 IC50 = 11 nM), and chemotaxis [1].

Differentiation of PGD2 Metabolite Effects in Ion Transport Studies

In gastrointestinal physiology research, DK-PGD2 is essential for distinguishing the effects of different PGD2 metabolic pathways on ion transport. Its consistent decrease in Isc contrasts sharply with the increase elicited by 11β-PGF2α, allowing researchers to dissect the contribution of the 15-PGDH pathway versus the 11-ketoreductase pathway to PGD2's overall effects on epithelial function [2][3]. This application is valuable for studying secretory diarrhea, inflammatory bowel disease, and the role of CRTH2 in intestinal physiology.

Investigating Th2-Mediated Allergic Inflammation and Eosinophilia

DK-PGD2 is a critical tool for in vivo and in vitro studies of allergic inflammation, particularly in models of asthma and eosinophilia. Its selective activation of CRTH2 on Th2 cells, eosinophils, and basophils allows researchers to specifically probe the contribution of this receptor to allergic responses. For example, injection of DK-PGD2 into rats leads to a dose- and time-dependent increase in peripheral blood leukocytes, an effect that is abrogated by CRTH2 blockade [4]. DK-PGD2 is also used to activate type 2 innate lymphoid cells (ILC2s) and eosinophils from asthmatic patients, confirming the relevance of the CRTH2 pathway in human disease [5].

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